molecular formula C10H15N3O2S B2783703 (S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol CAS No. 1354018-67-9

(S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol

Cat. No. B2783703
M. Wt: 241.31
InChI Key: ALGHQWHZQKGRLF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as 6-MPMP or 6-methoxy-2-(methylthio)pyrimidin-4-yl)-1-pyrrolidin-3-ol.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.

Starting Materials
2,4-dihydroxypyrimidine, methylthiol, methyl iodide, sodium hydride, 3-pyrrolidinol, potassium carbonate, methanol, acetic acid, sodium hydroxide, hydrochloric acid, sodium chloride, wate

Reaction
Step 1: Methylation of 2,4-dihydroxypyrimidine with methyl iodide and sodium hydride to form 6-methoxy-2-methylthiopyrimidine., Step 2: Reaction of 6-methoxy-2-methylthiopyrimidine with 3-pyrrolidinol in the presence of potassium carbonate and methanol to form (S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol., Step 3: Purification of the product by recrystallization from acetic acid and washing with water and sodium hydroxide solution, followed by drying under vacuum., Step 4: Characterization of the product by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

(S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol has potential applications in various fields of scientific research. The compound has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism Of Action

The mechanism of action of (S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, cancer, and viral replication. The compound may also modulate the activity of certain neurotransmitters in the brain, which could explain its potential therapeutic effects for neurological disorders.

Biochemical And Physiological Effects

Studies have shown that (S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol has biochemical and physiological effects that are relevant to its potential applications in scientific research. The compound has been shown to reduce inflammation and cancer cell proliferation in vitro and in vivo. It has also been shown to inhibit viral replication in vitro. In addition, the compound has been shown to improve cognitive function and memory in animal models of neurological disorders.

Advantages And Limitations For Lab Experiments

The advantages of using (S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol in lab experiments include its high purity, stability, and solubility in a wide range of solvents. The compound is also relatively easy to synthesize in large quantities. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on (S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol. These include further studies on its anti-inflammatory, anti-cancer, and anti-viral properties, as well as its potential therapeutic effects for neurological disorders. Future research could also focus on the development of novel derivatives of the compound with improved potency and selectivity. In addition, studies could investigate the potential use of the compound as a tool for studying the mechanisms of inflammation, cancer, and viral replication.

properties

IUPAC Name

(3S)-1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-15-9-5-8(11-10(12-9)16-2)13-4-3-7(14)6-13/h5,7,14H,3-4,6H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGHQWHZQKGRLF-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCC(C2)O)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC(=C1)N2CC[C@@H](C2)O)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol

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